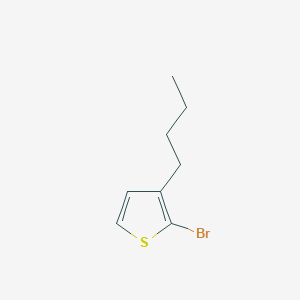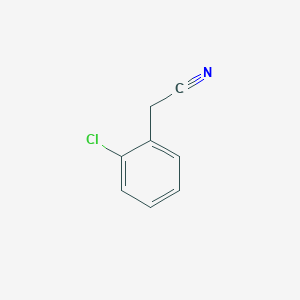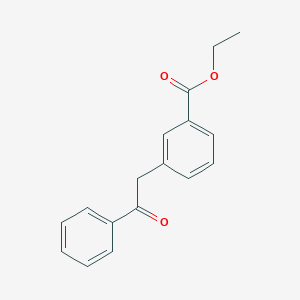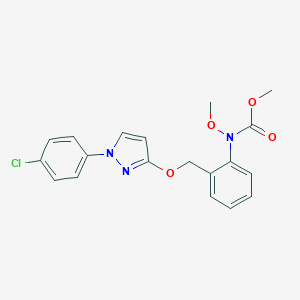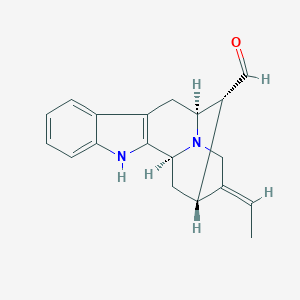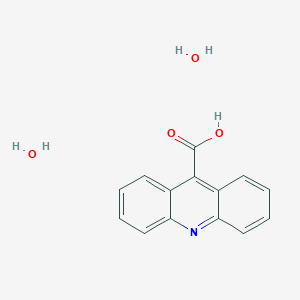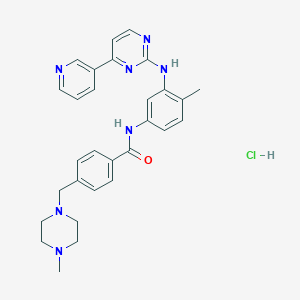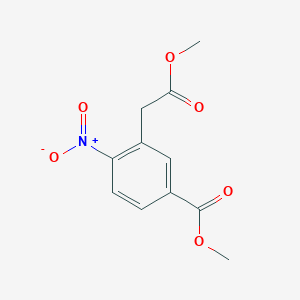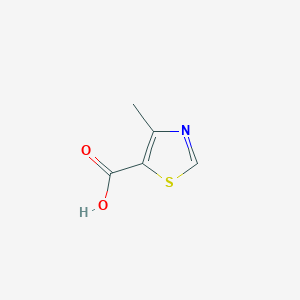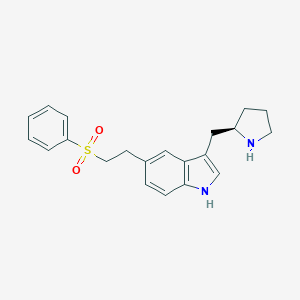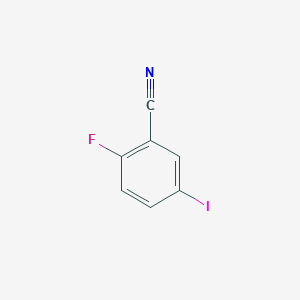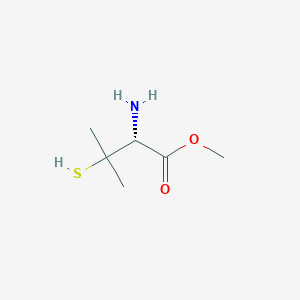
methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate, also known as methionine sulfoximine (MSO), is a synthetic amino acid analogue that has been widely used in scientific research. MSO is a potent inhibitor of glutamine synthetase, an enzyme that plays a crucial role in the metabolism of glutamine, an important amino acid in many biological processes.
作用機序
MSO acts as a potent inhibitor of glutamine synthetase, binding to the active site of the enzyme and preventing it from catalyzing the conversion of glutamate and ammonia to glutamine. This results in a decrease in the intracellular levels of glutamine, which can have a variety of effects on cellular metabolism and function.
生化学的および生理学的効果
MSO has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and alteration of gene expression. MSO has also been found to have neurotoxic effects, particularly in the central nervous system, where it can lead to the accumulation of glutamate and subsequent excitotoxicity.
実験室実験の利点と制限
MSO has several advantages for use in lab experiments, including its potency as an inhibitor of glutamine synthetase, its ability to selectively target glutamine metabolism, and its relatively low cost. However, MSO also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several potential future directions for research involving MSO, including the development of new drugs that target glutamine metabolism, the exploration of MSO's effects on other cellular pathways and processes, and the investigation of MSO's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the mechanisms underlying MSO's neurotoxic effects and to develop strategies to mitigate these effects.
合成法
MSO can be synthesized by the reaction of methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate with hydroxylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with sulfuric acid to obtain MSO.
科学的研究の応用
MSO has been used in various scientific research applications, including studies on the metabolism of glutamine, the regulation of gene expression, and the development of new drugs. MSO has been found to be particularly useful in studying the role of glutamine in cancer cells, as cancer cells are known to have an increased dependence on glutamine for their growth and survival.
特性
CAS番号 |
149207-23-8 |
|---|---|
製品名 |
methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate |
分子式 |
C6H13NO2S |
分子量 |
163.24 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate |
InChI |
InChI=1S/C6H13NO2S/c1-6(2,10)4(7)5(8)9-3/h4,10H,7H2,1-3H3/t4-/m1/s1 |
InChIキー |
FIXGPNLTDAUQQF-SCSAIBSYSA-N |
異性体SMILES |
CC(C)([C@@H](C(=O)OC)N)S |
SMILES |
CC(C)(C(C(=O)OC)N)S |
正規SMILES |
CC(C)(C(C(=O)OC)N)S |
同義語 |
L-Valine, 3-mercapto-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



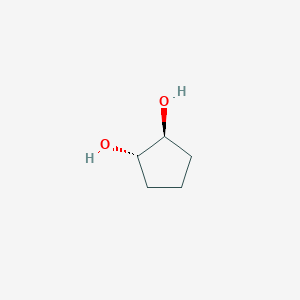
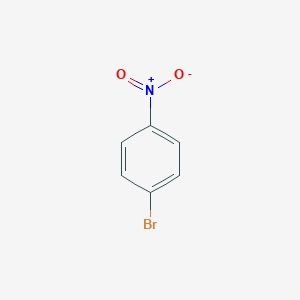
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)
